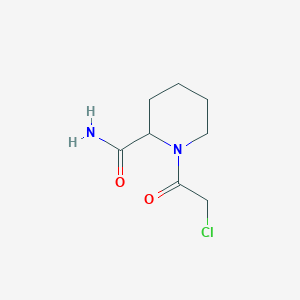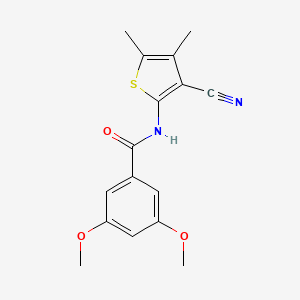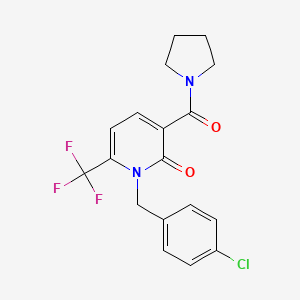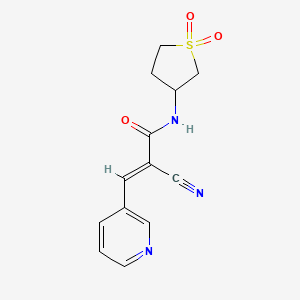
1-(2-Chloroacetyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Chloroacetyl)piperidine-2-carboxamide” is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of “this compound” has been achieved from L-proline via the processes of N-chloroacetion, cabboxyl amination, and carboxamide dehydration . The synthetic route has the advantage of lower cost, simple operation, and mild reaction condition .Molecular Structure Analysis
The molecular formula of “this compound” is C8H13ClN2O2 . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Cannabinoid Receptor Antagonists : Some research has been conducted on pyrazole derivatives as cannabinoid receptor antagonists, where compounds like 1-(2-Chloroacetyl)piperidine-2-carboxamide could play a role. These compounds are studied for their potential to antagonize harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
HIV-1 Activity : Piperidine-4-carboxamide derivatives, which include structures related to this compound, have been investigated for their activity against HIV-1. These compounds have shown potential in inhibiting membrane fusion and replication of HIV-1 in human peripheral blood mononuclear cells (Imamura et al., 2006).
Fluorination Effects on Anesthetics : The effects of fluorination on N-alkyl-piperidine-2-carboxamides, related to this compound, have been studied. These compounds, including local anesthetics like ropivacaine and levobupivacaine, were modified to investigate how fluorine atoms influence their pharmacological properties (Vorberg et al., 2016).
Stereoselective Amidases in Synthesis : Research has been done on using stereospecific amidases for the kinetic resolution of racemic piperidine-2-carboxamide. This approach is significant in synthesizing enantiomerically pure compounds, which is crucial in pharmaceutical applications (Eichhorn et al., 1997).
Anticancer Applications : Piperidine carboxamides have been identified as inhibitors of anaplastic lymphoma kinase (ALK), suggesting their potential in cancer therapy. Their development involved enhancing their potency and selectivity (Bryan et al., 2012).
Future Directions
Piperidine derivatives, including “1-(2-Chloroacetyl)piperidine-2-carboxamide”, have potential applications in the pharmaceutical industry, particularly in drug design . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)11-4-2-1-3-6(11)8(10)13/h6H,1-5H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKBHYWROBDIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2596388.png)



![7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2596399.png)
![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596401.png)
![N-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2596402.png)

![4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one](/img/structure/B2596405.png)
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2596406.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2596410.png)
![2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2596411.png)